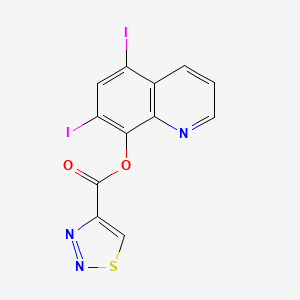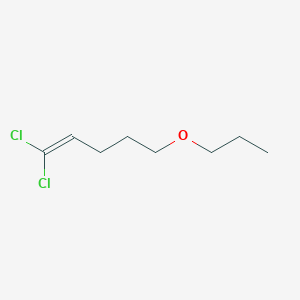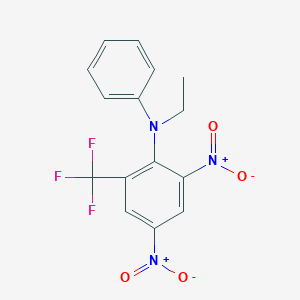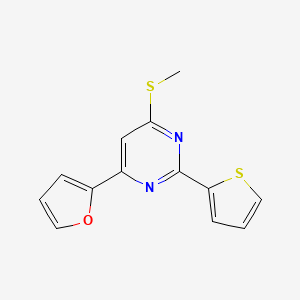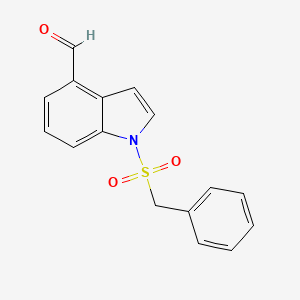
1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a phenylmethanesulfonyl group, and an aldehyde functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the sulfonylation of an indole derivative followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: 1-(Phenylmethanesulfonyl)-1H-indole-4-carboxylic acid.
Reduction: 1-(Phenylmethanesulfonyl)-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways.
Comparison with Similar Compounds
Phenylmethanesulfonyl fluoride: A related compound known for its use as a serine protease inhibitor.
Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group, used in various organic syntheses.
Benzylsulfonyl chloride: A compound with a similar sulfonyl group, used in organic synthesis and as a reagent.
Uniqueness: 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde stands out due to its combination of an indole core, a phenylmethanesulfonyl group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
88246-04-2 |
|---|---|
Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-benzylsulfonylindole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO3S/c18-11-14-7-4-8-16-15(14)9-10-17(16)21(19,20)12-13-5-2-1-3-6-13/h1-11H,12H2 |
InChI Key |
QEQRQCHJADUVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=C(C=CC=C32)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


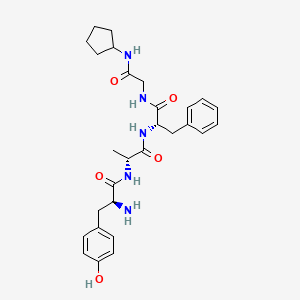
![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
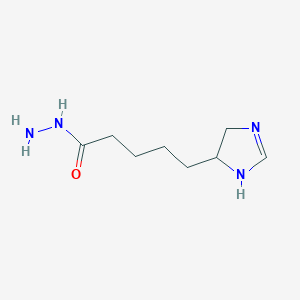



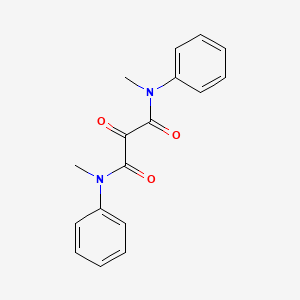


![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
